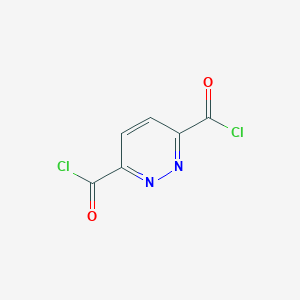
3,6-Pyridazinedicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Pyridazinedicarbonyl dichloride, also known as PDC, is a heterocyclic compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedicarbonyl dichloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,6-Pyridazinedicarbonyl dichloride is its versatility. This compound can be used as a starting material for the synthesis of various compounds and materials. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its toxicity. This compound is a highly toxic compound and should be handled with care in the laboratory.
Future Directions
There are several future directions for research involving 3,6-Pyridazinedicarbonyl dichloride. One direction is the synthesis of novel anticancer agents using this compound as a starting material. Another direction is the development of new materials using this compound as a building block. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been found to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. This compound has also been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. While this compound has several advantages, it is also highly toxic and should be handled with care in the laboratory. There are several future directions for research involving this compound, including the synthesis of novel anticancer agents and the development of new materials.
Synthesis Methods
3,6-Pyridazinedicarbonyl dichloride can be synthesized through a multistep process starting from 2,4,6-trichloropyridine. The first step involves the reaction of 2,4,6-trichloropyridine with sodium azide to form 2,4,6-triazido-3-chloropyridine. The second step involves the reduction of the triazide compound with zinc powder to form 3-chloro-2,4,6-triaminopyridine. The final step involves the reaction of 3-chloro-2,4,6-triaminopyridine with phosgene to form this compound.
Scientific Research Applications
3,6-Pyridazinedicarbonyl dichloride has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. This compound has also been used in the synthesis of novel materials, including polymers and metal-organic frameworks. This compound has been found to be a useful building block for the synthesis of these materials due to its unique properties.
Properties
| 187826-59-1 | |
Molecular Formula |
C6H2Cl2N2O2 |
Molecular Weight |
205 g/mol |
IUPAC Name |
pyridazine-3,6-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-2-4(6(8)12)10-9-3/h1-2H |
InChI Key |
PCKDTEHJBWRTFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |
synonyms |
3,6-Pyridazinedicarbonyl dichloride (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



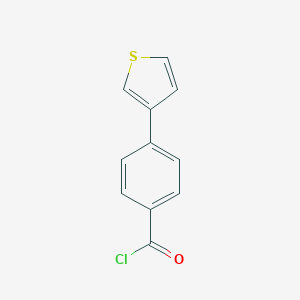
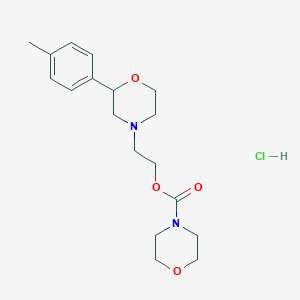
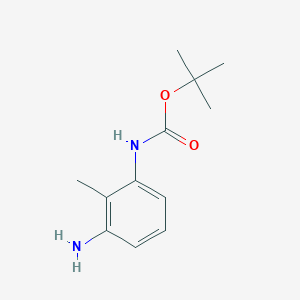

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
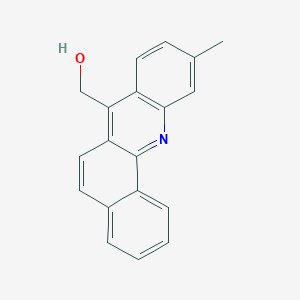

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
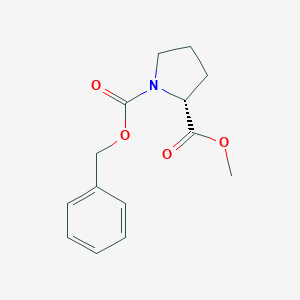

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)


